N,N'-bis(4-ethoxyphenyl)propanediamide
Description
N,N'-bis(4-ethoxyphenyl)propanediamide is a bisamide derivative featuring a propanediamide backbone substituted with 4-ethoxyphenyl groups at both terminal nitrogen atoms. The ethoxy (–OCH₂CH₃) substituents confer moderate electron-donating effects and increased lipophilicity compared to smaller alkoxy groups like methoxy (–OCH₃).
Properties
CAS No. |
4270-37-5 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-16-9-5-14(6-10-16)20-18(22)13-19(23)21-15-7-11-17(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
IKBROMXSICOKKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects: Alkoxy Variations
N,N'-bis(4-methoxyphenyl)propanediamide (CAS 15589-58-9)
- Structure : Methoxy (–OCH₃) groups replace ethoxy substituents.
- Properties :
N,N'-Bis(4-nitrophenyl)propanediamide (CAS 1900-40-9)
- Structure: Nitro (–NO₂) groups replace ethoxy substituents.
- Molecular weight (344.28 g/mol) is higher due to nitro groups. Likely lower solubility in organic solvents compared to ethoxy derivatives.
Halogen-Substituted Analogs
N,N'-bis[(4-chlorophenyl)methyl]propanediamide (CAS 379254-86-1)
- Structure : Chlorine atoms and benzyl groups modify the core structure.
- Properties :
2,2-Dichloro-N,N'-bis(4-methylphenyl)propanediamide (CAS 61922-27-8)
- Structure : Dichloro substitution on the propanediamide backbone.
Alkyl and Hydroxyalkyl Derivatives
2-Ethyl-N,N´-bis(2-hydroxyethyl)-1,3-propanediamide
- Structure : Ethyl and hydroxyethyl substituents.
- Properties :
N,N´-Bis(2-hydroxyethyl)-2-pentyl-1,3-propanediamide
Key Data Comparison
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